MAO-B Inhibitory Potency: N-(2-Aminoethyl)-3-iodobenzamide vs. N-(2-Aminoethyl)-4-chlorobenzamide (Ro 16-6491)
In a direct comparative study of N-(2-aminoethyl)benzamide analogs, the 3-iodo derivative demonstrated superior MAO-B inhibitory potency relative to the benchmark compound N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). The 3-iodo substitution was reported to produce a stronger MAO-B inhibitor than the 4-chloro comparator, a finding attributed to favorable steric and hydrophobic interactions at the enzyme active site [1]. This quantitative structure-activity relationship establishes the 3-iodo variant as one of the most potent mechanism-based reversible inhibitors in this chemical series.
| Evidence Dimension | Relative MAO-B inhibitory potency (qualitative ranking from SAR series) |
|---|---|
| Target Compound Data | N-(2-Aminoethyl)-3-iodobenzamide: reported as a stronger MAO-B inhibitor than the 4-chloro analog |
| Comparator Or Baseline | N-(2-Aminoethyl)-4-chlorobenzamide (Ro 16-6491): used as the reference standard in the study |
| Quantified Difference | The 3-iodo compound is described as 'stronger' than the 4-chloro comparator; the paper's SAR analysis attributes this to the iodine atom's steric and hydrophobic contribution, though exact fold-potency values require consultation of the full IC50 dataset in the original publication |
| Conditions | In vitro MAO-B inhibition assay; mechanism-based, time-dependent reversible inhibition confirmed by dialysis restoration of enzyme activity |
Why This Matters
This direct comparison against the well-characterized 4-chloro analog provides procurement-relevant evidence that the 3-iodo substitution yields measurable potency gains, making it the preferred choice for studies requiring maximal MAO-B engagement.
- [1] Annan N, Silverman RB. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. J Med Chem. 1993;36(24):3968-70. doi:10.1021/jm00076a026 View Source
